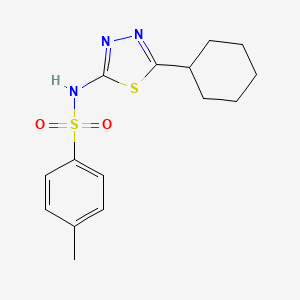![molecular formula C19H20N2O2 B5794547 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the quinazoline family and has been studied extensively for its biological effects.
Mecanismo De Acción
The mechanism of action of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it has been proposed that 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone exerts its biological effects through various pathways. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of various enzymes such as COX-2, iNOS, and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to reduce oxidative stress, inflammation, and cell proliferation in cancer cells. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to reduce inflammation and oxidative stress in various animal models of inflammation and neurodegenerative diseases. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that can be easily synthesized and purified. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is also stable and can be stored for long periods of time. However, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has some limitations for lab experiments. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has low solubility in water, which can make it difficult to administer in vivo. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone. One direction is to optimize the synthesis of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone to increase yield and purity. Another direction is to improve the bioavailability of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone to increase its effectiveness in vivo. In addition, further studies are needed to fully understand the mechanism of action of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone and its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylphenol with ethylene oxide to form 2-(2,3,6-trimethylphenoxy)ethanol. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone. The synthesis of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis in cancer cells. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-[2-(2,3,6-trimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-14(2)18(15(13)3)23-11-10-21-12-20-17-7-5-4-6-16(17)19(21)22/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMXWDIJBHPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)

![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)

![2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5794490.png)

![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)

![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)
